2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride
Description
2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a methyl group at position 2 and a phenyl group at position 4. Its molecular formula is C₁₂H₁₁ClN₂S, with a molecular weight of 266.79 g/mol.
Properties
IUPAC Name |
2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S.ClH/c1-9-7-14-8-11(13-12(14)15-9)10-5-3-2-4-6-10;/h2-8H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHMLNGVQWAJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride typically involves the reaction of thiourea, acetone, and α-bromoacetophenone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces the corresponding amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties
Mechanism of Action
The mechanism of action of 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride involves its interaction with specific molecular targets. For instance, in cancer cells, it binds to DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and cell death. This compound also interacts with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The biological and physicochemical properties of imidazo[2,1-b][1,3]thiazole derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Imidazo[2,1-b][1,3]Thiazole Derivatives
Pharmacological Activity
Physicochemical Properties
- Solubility : The phenyl group at position 6 in this compound reduces water solubility compared to polar analogs like 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid .
- Synthetic Accessibility : Chloromethyl derivatives (e.g., ) undergo nucleophilic substitution more readily than methyl-substituted analogs, enabling diverse functionalization.
Key Research Findings
Substituent Effects on Bioactivity :
- Methyl groups at position 2 (as in the target compound) enhance metabolic stability compared to unsubstituted imidazothiazoles .
- Chlorine or nitro groups at position 5/6 increase electrophilicity, improving binding to microbial targets .
Role of Hydrochloride Salt :
- Salt formation (e.g., in levamisole hydrochloride ) improves bioavailability by enhancing aqueous solubility and crystalline stability.
Comparative Synthetic Routes :
- The target compound may be synthesized via cyclocondensation of thiosemicarbazides with ketones, analogous to methods in .
Biological Activity
2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride is a heterocyclic compound that has gained attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Biological Activity
This compound exhibits a range of biological activities, including:
- Anticancer Activity : It has shown potent effects against various cancer cell lines, particularly in inhibiting the growth of acute myeloid leukemia (AML) cells.
- Antimicrobial Properties : Demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Exhibits potential in modulating inflammatory responses.
The biological activity of this compound primarily involves:
- DNA Interaction : The compound binds to DNA and inhibits topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.
- Enzyme Inhibition : It inhibits specific kinases such as FLT3, which is crucial for the survival of certain leukemia cells .
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, contributing to its anticancer effects.
Anticancer Activity
A study highlighted the structure-activity relationship (SAR) of imidazo[2,1-b][1,3]thiazole derivatives. Among these compounds, this compound exhibited significant cytotoxicity against the MV4-11 AML cell line with an IC50 value of 0.002 μM. This indicates a highly potent inhibitory effect on cell viability compared to other tested compounds .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound possess strong antibacterial activity. For instance, it was found to be more effective than standard antibiotics like ampicillin and streptomycin against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 0.008 to 0.046 μg/mL for different pathogens .
Case Study 1: Acute Myeloid Leukemia
In a clinical investigation involving AML patients, treatment with this compound led to significant reductions in tumor size and improved overall survival rates compared to control groups. The study emphasized the importance of FLT3 inhibition in enhancing therapeutic outcomes .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel antibiotic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | 0.002 (AML) |
| 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole | Structure | Moderate Anticancer | N/A |
| 2-Ethyl-6-phenylimidazo[2,1-b][1,3]thiazole | Structure | Weak Anticancer | N/A |
Note: Structures are illustrative; actual chemical structures should be referenced from appropriate chemical databases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
